molecular formula C23H15N3 B188158 2,3-Diphenylpyrido[3,2-f]quinoxaline CAS No. 87967-75-7

2,3-Diphenylpyrido[3,2-f]quinoxaline

Cat. No. B188158
CAS RN: 87967-75-7
M. Wt: 333.4 g/mol
InChI Key: KXGCASPZOHERBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenylpyrido[3,2-f]quinoxaline (DPQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPQ belongs to the family of pyridoquinoxaline derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2,3-Diphenylpyrido[3,2-f]quinoxaline has several advantages and limitations for lab experiments. One of the main advantages of this compound is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. This compound is also cytotoxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on 2,3-Diphenylpyrido[3,2-f]quinoxaline. One of the main areas of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more specific and effective drugs. In addition, the potential use of this compound in the treatment of neurodegenerative disorders and viral infections warrants further investigation.

Synthesis Methods

2,3-Diphenylpyrido[3,2-f]quinoxaline can be synthesized by the condensation of 2-aminobenzophenone and 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds via a cyclization process, leading to the formation of this compound. The purity and yield of the synthesized this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2,3-Diphenylpyrido[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been shown to have neuroprotective properties and could be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

87967-75-7

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

2,3-diphenylpyrido[3,2-f]quinoxaline

InChI

InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H

InChI Key

KXGCASPZOHERBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5

Origin of Product

United States

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